molecular formula C11H13NO2 B8553116 Phenyl pyrrolidine-2-carboxylate

Phenyl pyrrolidine-2-carboxylate

Cat. No. B8553116
M. Wt: 191.23 g/mol
InChI Key: QBVBNTIODVFFCG-UHFFFAOYSA-N
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Patent
US09393306B2

Procedure details

Compound 22 (500 mg, 1.71 mmol) was dissolved in dry DCM (6 mL). Trifluoroacetic acid (0.66 mL, 8.58 mmol) was then added to the solution at 0° C. and stirred under nitrogen for 1 h. The reaction mixture was then concentrated under vacuum and used directly in the next step without further purification.
Name
Compound 22
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1(C(OC(C)(C)C)=O)[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:7].FC(F)(F)C(O)=O>C(Cl)Cl>[NH:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:7]

Inputs

Step One
Name
Compound 22
Quantity
500 mg
Type
reactant
Smiles
N1(C(CCC1)C(=O)OC1=CC=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.66 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
used directly in the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1C(CCC1)C(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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